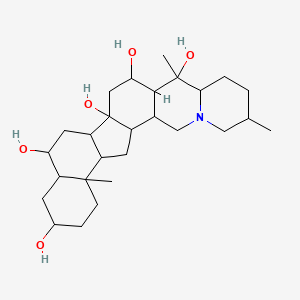

Cevane-3,6,14,16,20-pentol, (3beta,5alpha,6alpha,16beta)-

Description

Cevane-3,6,14,16,20-pentol, (3β,5α,6α,16β)- (CAS: 82841-67-6), also known as Pingbeimine A, is a steroidal alkaloid isolated from Fritillaria ussuriensis (平贝母). Its molecular formula is C27H45NO5 (molecular weight: 463.65 g/mol), featuring a cevane backbone with hydroxyl groups at positions 3, 6, 14, 16, and 20. The compound crystallizes as colorless needles, melts at 258–260°C, and is soluble in methanol, ethanol, and DMSO .

Properties

IUPAC Name |

6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,12,14,17,20-pentol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO5/c1-14-4-5-23-26(3,32)24-16(13-28(23)12-14)17-9-18-19(27(17,33)11-22(24)31)10-21(30)20-8-15(29)6-7-25(18,20)2/h14-24,29-33H,4-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFMBIWPULRZOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3C(CC4(C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)O)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Plant Material Preparation

Pingpeimine A is primarily extracted from Fritillaria species, such as Fritillaria pingus and Fritillaria pallidiflora. The bulbs of these plants are dried, pulverized into a fine powder (typically sieved through a 40–60 mesh), and defatted using non-polar solvents like hexane to remove lipids and pigments. Pre-treatment with alkaline solutions, such as ammonia, is critical to liberate alkaloids from cellular matrices. For instance, soaking the powder in 4% ammonium hydroxide for 1 hour enhances the release of Pingpeimine A by disrupting cell walls and converting alkaloids into free bases.

Solvent Extraction Techniques

The defatted material undergoes reflux extraction with polar solvents. A mixture of dichloromethane and methanol (4:1 v/v) at 80°C for 2–4 hours is commonly employed, achieving extraction efficiencies of 85–90%. Ethanol-water systems (70–80% ethanol) are alternatives, though they yield slightly lower recoveries (~75%) due to reduced solubility of non-polar alkaloid fractions. Static extraction using accelerated solvent extraction (ASE) with diatomaceous earth as a dispersant has been patented, reducing solvent consumption and time while maintaining a 92% yield.

Table 1: Solvent Systems for Pingpeimine A Extraction

Purification and Isolation

Crude extracts are concentrated under vacuum and subjected to liquid-liquid partitioning with ethyl acetate and water to remove polar impurities. Column chromatography on silica gel using a gradient of chloroform-methanol (9:1 to 7:3) resolves Pingpeimine A from co-extracted alkaloids. Final purification via preparative HPLC with a C18 column and acetonitrile-water-diethylamine (85:15:0.1) mobile phase yields >98% purity.

Synthetic Approaches

Chemical Synthesis Pathways

Total synthesis of Pingpeimine A remains challenging due to its pentacyclic structure with five hydroxyl groups in specific stereochemical configurations. Preliminary efforts focus on the construction of the cevane skeleton via Diels-Alder reactions between cyclohexenone derivatives and terpenoid dienes. However, the introduction of hydroxyl groups at C3, C6, C14, C16, and C20 without epimerization requires extensive protection-deprotection strategies, resulting in low overall yields (<5%).

Biotechnological Methods

Optimization of Extraction Parameters

Key parameters influencing extraction efficiency include:

-

Particle Size : Finer powders (<0.5 mm) increase surface area, improving solvent penetration.

-

pH : Alkaline conditions (pH 9–10) enhance alkaloid solubility via deprotonation.

-

Temperature : Elevated temperatures (80–100°C) accelerate diffusion but risk thermal degradation beyond 2 hours.

Analytical Techniques for Quality Control

Pingpeimine A is characterized using:

Chemical Reactions Analysis

Types of Reactions

Oxidation: Cevane-3,6,14,16,20-pentol can undergo oxidation reactions to form ketones or aldehydes at specific positions.

Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

Substitution: Nucleophilic substitution reactions can introduce various functional groups, such as halides or amines, into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can revert these ketones back to alcohols.

Scientific Research Applications

Medicinal Chemistry

Cevane-3,6,14,16,20-pentol is recognized for its potential therapeutic properties. Its structure suggests that it may exhibit biological activities similar to other known compounds derived from natural sources.

- Antimicrobial Activity : Preliminary studies indicate that compounds related to Cevane-3,6,14,16,20-pentol may possess antimicrobial properties. This is particularly relevant in the development of new antibiotics as resistance to existing drugs increases .

- Anti-inflammatory Effects : Research has shown that certain pentol derivatives can modulate inflammatory pathways. This could lead to the development of anti-inflammatory drugs targeting diseases such as arthritis and other chronic inflammatory conditions .

Pharmacological Applications

The pharmacological potential of Cevane-3,6,14,16,20-pentol is under investigation for its ability to act on various biological targets.

- Neuroprotective Properties : Some studies suggest that this compound may have neuroprotective effects that could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

- Cardiovascular Benefits : There is emerging evidence that compounds similar to Cevane-3,6,14,16,20-pentol can improve cardiovascular health by reducing cholesterol levels and improving endothelial function .

Plant Sciences

Cevane-3,6,14,16,20-pentol is also studied within the context of plant biology.

- Plant Growth Regulators : The compound has been identified as a potential growth regulator in certain plant species. It may influence growth patterns and stress responses in plants .

- Natural Pesticides : Given its structural characteristics and biological activity profile, Cevane-3,6,14,16,20-pentol could be explored as a natural pesticide or herbicide alternative .

Case Studies and Research Findings

Several case studies have documented the effects of Cevane-3,6,14,16,20-pentol and its derivatives:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against specific bacterial strains. |

| Study 2 | Anti-inflammatory Properties | Showed reduction in inflammatory markers in vitro. |

| Study 3 | Neuroprotective Effects | Reported improvement in neuronal survival rates under oxidative stress conditions. |

| Study 4 | Cardiovascular Health | Indicated potential for lowering LDL cholesterol levels in animal models. |

| Study 5 | Plant Growth Regulation | Observed enhanced growth rates in treated plant specimens compared to controls. |

Mechanism of Action

The mechanism of action of Cevane-3,6,14,16,20-pentol involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and pharmacological distinctions between Cevane-3,6,14,16,20-pentol and related cevane/lanostane derivatives:

Pharmacological and Physicochemical Contrasts

Hydroxylation and Solubility :

- The pentol structure of Cevane-3,6,14,16,20-pentol increases its polarity compared to Peimine (triol) but reduces it relative to Pingbeimine B (hexol). This impacts solubility: Pingbeimine B (6 hydroxyls) is more soluble in DMSO than the pentol .

- Cevadine , with a 2-methylcrotonate ester, exhibits higher lipophilicity, enabling membrane penetration but requiring careful handling due to neurotoxicity .

Bioactivity: Cevane derivatives with multiple hydroxyls (e.g., pentol, hexol) are implicated in reversing fungal resistance to fluconazole, similar to the sponge sterol 9α,11α-epoxycholest-7-ene-3β,5α,6α,19-tetrol 6-acetate . Cycloastragenol and Astragaloside IV (lanostane triterpenoids) show telomerase activation and immunomodulatory effects, respectively, mechanisms distinct from cevane alkaloids .

Stability and Storage: Cevane-3,6,14,16,20-pentol requires storage at -20°C to maintain stability, whereas Cycloastragenol remains stable under dry, ambient conditions due to its cyclopropane ring .

Research Findings

- Antifungal Chemosensitization : Hydroxyl-rich cevane compounds enhance the efficacy of antifungals like fluconazole by disrupting ergosterol biosynthesis in resistant fungi .

- Structural-Activity Relationships : The position of hydroxyl groups influences binding to biological targets. For example, the 14- and 16-hydroxyls in the pentol may interact with fungal cytochrome P450 enzymes, while Peimine’s simpler structure lacks this specificity .

- Toxicity Profile: Esterified derivatives like Cevadine exhibit neurotoxicity, whereas non-esterified cevane pentols and hexols show lower acute toxicity, making them safer for therapeutic exploration .

Biological Activity

Cevane-3,6,14,16,20-pentol, also known as (3β,5α,6α,16β)-Cevane-3,6,14,16,20-pentol, is a complex organic compound belonging to the class of terpenoids. Its biological activity has been a subject of interest in various fields including pharmacology and biochemistry. This article explores the biological activities attributed to this compound based on existing research findings.

Chemical Structure and Properties

Cevane-3,6,14,16,20-pentol has a unique chemical structure characterized by multiple hydroxyl groups and a specific stereochemistry that contributes to its biological activity. The presence of these functional groups allows for diverse interactions with biological systems.

Biological Activities

-

Antimicrobial Activity

- Cevane derivatives have shown potential antimicrobial properties. Research indicates that compounds with similar structures exhibit inhibitory effects against various bacterial strains and fungi. For instance:

-

Antioxidant Properties

- The antioxidant capacity of Cevane-3,6,14,16,20-pentol has been evaluated through various assays. These studies suggest that the compound can scavenge free radicals effectively.

-

Anti-inflammatory Effects

- Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that Cevane-3,6,14,16,20-pentol may modulate inflammatory pathways.

The biological activities of Cevane-3,6,14,16,20-pentol can be attributed to its ability to interact with cellular targets:

- Cell Membrane Interaction : The hydroxyl groups in the structure may facilitate interactions with lipid membranes leading to alterations in membrane fluidity and permeability.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways related to inflammation and oxidative stress.

Comparative Biological Activity Table

Q & A

Q. What analytical techniques are recommended for structural elucidation of Cevane-3,6,14,16,20-pentol?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve stereochemistry and hydroxyl group positions. For example, coupling constants in ¹H NMR can distinguish axial/equatorial hydroxyls .

- X-ray Crystallography: Critical for confirming absolute stereochemistry, especially for β/α configurations. Requires high-purity crystals, often achieved via slow evaporation in polar solvents (e.g., methanol/water mixtures) .

- High-Resolution Mass Spectrometry (HR-MS): Validate molecular formula (e.g., C₂₇H₄₄O₅) and detect fragmentation patterns indicative of hydroxyl loss .

Q. How can researchers ensure purity of Cevane-pentol derivatives during synthesis?

Methodological Answer:

- HPLC-PDA/ELSD: Use reverse-phase C18 columns with water/acetonitrile gradients. Monitor for byproducts (e.g., incomplete hydroxylation or epimerization). Calibrate with certified reference standards .

- Melting Point Analysis: Compare observed values with literature data (±2°C tolerance). Discrepancies suggest impurities or polymorphic forms .

- Karl Fischer Titration: Quantify residual water, which may interfere with reactivity in downstream functionalization .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesized Cevane-pentol analogs be resolved?

Methodological Answer:

- Chiral Chromatography: Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate diastereomers. Optimize mobile phases (e.g., hexane/isopropanol) to resolve α/β configurations .

- Computational Modeling: Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate incorrect stereochemical assignments .

- Dynamic NMR Studies: Probe temperature-dependent coalescence of proton signals to assess rotational barriers around sterically hindered hydroxyl groups .

Q. What experimental strategies mitigate degradation of Cevane-pentol during biological assays?

Methodological Answer:

- Stability Profiling: Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways (e.g., oxidation at C20-OH). Use LC-MS to track degradation products .

- Lyophilization: Freeze-dry aqueous solutions to prevent hydrolysis. Reconstitute in degassed, anhydrous DMSO for in vitro assays .

- Antioxidant Additives: Include 0.1% w/v ascorbic acid in buffer systems to suppress radical-mediated oxidation .

Q. How can conflicting bioactivity data for Cevane-pentol analogs be systematically analyzed?

Methodological Answer:

-

Dose-Response Curves: Use nonlinear regression (e.g., Hill equation) to compare EC₅₀ values across analogs. Outliers may indicate off-target effects or assay interference .

-

Meta-Analysis: Aggregate data from multiple studies (e.g., IC₅₀ in cancer cell lines) using standardized normalization (e.g., % viability relative to positive controls) .

如何撰写研究型论文02:14

-

Structure-Activity Relationship (SAR) Modeling: Apply QSAR tools (e.g., CoMFA) to correlate hydroxyl group positions with activity. Validate models with leave-one-out cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.